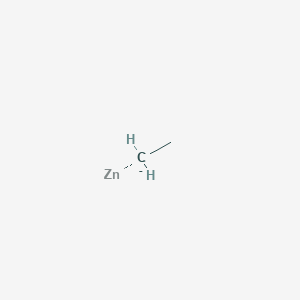

Ethylzinc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethylzinc is a compound that combines ethane, a simple hydrocarbon, with zinc, a transition metal. Ethane (C₂H₆) is a colorless, odorless gas that is a major component of natural gas and is used as a feedstock in the petrochemical industry. Zinc (Zn) is an essential trace element involved in various biological processes and is widely used in industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethane can be synthesized by the reduction of ethyl iodide using a zinc-copper couple in alcohol. The chemical equation for this reaction is: [ \text{CH₃CH₂I} + 2[\text{H}] \rightarrow \text{C₂H₆} + \text{HI} ] Another method involves the Wurtz reaction, where methyl bromide or methyl iodide reacts with sodium in the presence of dry ether to form ethane .

Industrial Production Methods

In industrial settings, ethane is primarily obtained from natural gas through processes such as fractional distillation and cryogenic separation. Zinc-containing catalysts, such as zinc zeolites, are synthesized using hydrothermal methods. For example, a Zn-embedded HZSM-5 crystal catalyst can be prepared by hydrothermal synthesis using preformed Zn/SiO₂ as the silicone source .

Análisis De Reacciones Químicas

Types of Reactions

Ethylzinc undergoes various chemical reactions, including:

Dehydrogenation: Ethane can be dehydrogenated to form ethylene and hydrogen.

Aromatization: Ethane can be converted to aromatic compounds such as benzene and toluene using zinc-containing zeolites

Common Reagents and Conditions

Dehydrogenation: Typically conducted at high temperatures (around 773 K) and atmospheric pressure using zinc-containing zeolites as catalysts.

Aromatization: Zinc species such as Zn²⁺ and [Zn–O–Zn]²⁺ dimers are active sites for ethane aromatization.

Major Products

Dehydrogenation: Ethylene (C₂H₄) and hydrogen (H₂).

Aromatization: Aromatic compounds such as benzene (C₆H₆) and toluene (C₇H₈)

Aplicaciones Científicas De Investigación

Ethylzinc has several scientific research applications, including:

Environmental Chemistry: The co-conversion of ethane and carbon dioxide to ethylene and carbon monoxide using zinc-chromium catalysts has been explored as a method to utilize greenhouse gases.

Material Science:

Mecanismo De Acción

The mechanism of action of Ethylzinc in catalytic processes involves the activation of ethane molecules at zinc sites within the zeolite structure. Zinc species such as Zn²⁺ and [Zn–O–Zn]²⁺ dimers facilitate the dehydrogenation and aromatization reactions. The presence of Brønsted acid sites in the zeolite enhances the catalytic activity by providing additional sites for proton transfer and stabilization of reaction intermediates .

Comparación Con Compuestos Similares

Similar Compounds

Ethylene;ZINC: Similar to Ethylzinc, ethylene combined with zinc in zeolites is used for catalytic reactions such as aromatization.

Methane;ZINC: Methane combined with zinc in zeolites is studied for its potential in methane dehydroaromatization to produce benzene and hydrogen.

Uniqueness

This compound is unique due to its specific catalytic properties in the dehydrogenation and aromatization of ethane. The combination of zinc species and zeolite structures provides a highly active and selective catalyst for these reactions, making it a valuable compound in the petrochemical industry .

Propiedades

Fórmula molecular |

C2H5Zn- |

|---|---|

Peso molecular |

94.4 g/mol |

Nombre IUPAC |

ethane;zinc |

InChI |

InChI=1S/C2H5.Zn/c1-2;/h1H2,2H3;/q-1; |

Clave InChI |

HIRPBEGJCGOCKI-UHFFFAOYSA-N |

SMILES canónico |

C[CH2-].[Zn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.